2-(1,3-dioxoisoindol-2-yl)-N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,3-dioxoisoindol-2-yl)-N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide is a useful research compound. Its molecular formula is C21H15N3O3S and its molecular weight is 389.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation
A novel series of compounds including 2-(1,3-dioxoisoindol-2-yl)-N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide derivatives have been synthesized and evaluated for their potential in various biological activities. These compounds exhibit promising anti-inflammatory activity, as demonstrated in both in vitro and in vivo models. The synthesis process typically involves cyclocondensation reactions facilitated by catalysts in specific reaction environments to yield the desired compounds. For instance, a study by Nikalje et al. (2015) explored the synthesis and evaluation of anti-inflammatory properties of related compounds using microwave-assisted methods and molecular docking studies to understand the binding affinity towards human serum albumin (HSA) (Nikalje, Hirani, & Nawle, 2015).
Anticonvulsant Evaluation
Further research has also been conducted on the anticonvulsant activities of these derivatives, where compounds have been designed, synthesized, and evaluated using various pharmacological models. Notably, certain derivatives showed significant activity against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizures in mice, indicating potential applications in managing convulsive disorders. Molecular docking studies complement these findings by highlighting the molecular interactions of these compounds with relevant biological targets (Nath et al., 2021).
Photovoltaic Efficiency and Ligand-Protein Interactions
The derivatives have also been explored for their photochemical and thermochemical properties, aiming to utilize them as photosensitizers in dye-sensitized solar cells (DSSCs). Spectroscopic and quantum mechanical studies alongside molecular docking have been employed to assess the photovoltaic efficiency, light harvesting efficiency (LHE), and interactions with biological targets such as Cyclooxygenase 1 (COX1). This research indicates the multifaceted applications of these compounds beyond the pharmaceutical domain, potentially contributing to renewable energy technologies (Mary et al., 2020).
Hypoglycemic Activity
In addition, some synthesized derivatives have shown significant hypoglycemic activity in animal models, presenting a potential therapeutic avenue for managing diabetes. The assessment of these compounds involved evaluating their efficacy in lowering blood glucose levels in Wister albino mice, alongside histopathological studies to examine the toxicity effects on the liver and kidney. This line of research underscores the therapeutic versatility of these derivatives in treating chronic conditions such as diabetes (Nikaljea, Choudharia, & Une, 2012).
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S/c1-3-10-23-16-9-8-13(2)11-17(16)28-21(23)22-18(25)12-24-19(26)14-6-4-5-7-15(14)20(24)27/h1,4-9,11H,10,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQKRYSFIMOCRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)S2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.